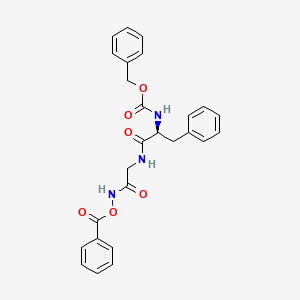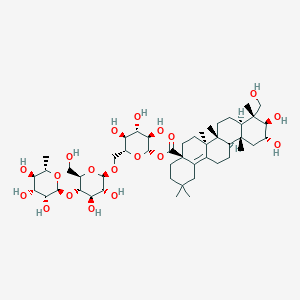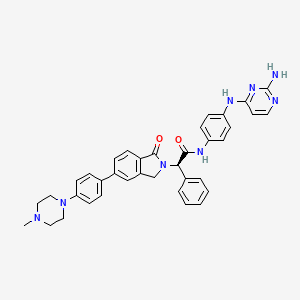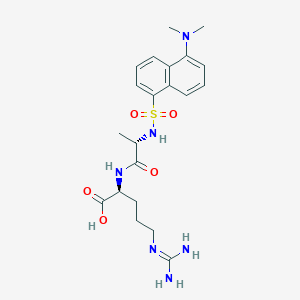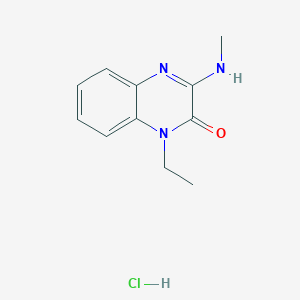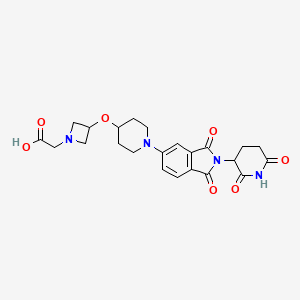
M1/M4 muscarinic agonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
M1/M4 muscarinic agonist 3 is a compound that selectively activates the M1 and M4 subtypes of muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family and play crucial roles in the central nervous system. This compound has shown promise in treating neurological disorders such as schizophrenia and Alzheimer’s disease by modulating cholinergic signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of M1/M4 muscarinic agonist 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
M1/M4 muscarinic agonist 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
科学的研究の応用
M1/M4 muscarinic agonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic receptors and to develop new muscarinic receptor agonists
Biology: Employed in research to understand the role of muscarinic receptors in cellular signaling pathways and neurotransmission
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia, Alzheimer’s disease, and cognitive impairments
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
作用機序
M1/M4 muscarinic agonist 3 exerts its effects by selectively binding to and activating the M1 and M4 subtypes of muscarinic acetylcholine receptors. This activation leads to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways result in changes in intracellular calcium levels and the activation of protein kinase C, ultimately affecting neurotransmitter release and neuronal excitability .
類似化合物との比較
M1/M4 muscarinic agonist 3 is unique in its selectivity for the M1 and M4 receptor subtypes, which distinguishes it from other muscarinic agonists that may have broader or different receptor selectivity. Similar compounds include:
Xanomeline: A muscarinic agonist with partial selectivity for M1 and M4 receptors, used in clinical trials for schizophrenia and Alzheimer’s disease
Arecoline: A natural muscarinic agonist derived from betel nut, with lower selectivity for M1 and M4 receptors
Pilocarpine: A muscarinic agonist used to treat glaucoma, with broader receptor selectivity
This compound’s unique selectivity profile makes it a valuable tool for studying the specific roles of M1 and M4 receptors in various physiological and pathological processes .
特性
分子式 |
C23H31FN2O3 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
[(6R)-6-[4-(4-fluoro-2-methoxyphenyl)piperidin-1-yl]-2-azaspiro[3.4]octan-2-yl]-(oxetan-3-yl)methanone |
InChI |
InChI=1S/C23H31FN2O3/c1-28-21-10-18(24)2-3-20(21)16-5-8-25(9-6-16)19-4-7-23(11-19)14-26(15-23)22(27)17-12-29-13-17/h2-3,10,16-17,19H,4-9,11-15H2,1H3/t19-/m1/s1 |
InChIキー |
PGHIFKDWJWSHAZ-LJQANCHMSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)F)C2CCN(CC2)[C@@H]3CCC4(C3)CN(C4)C(=O)C5COC5 |
正規SMILES |
COC1=C(C=CC(=C1)F)C2CCN(CC2)C3CCC4(C3)CN(C4)C(=O)C5COC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


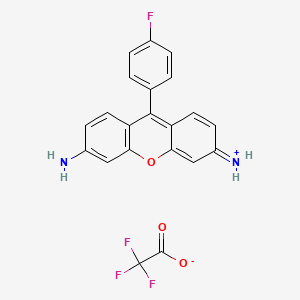
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
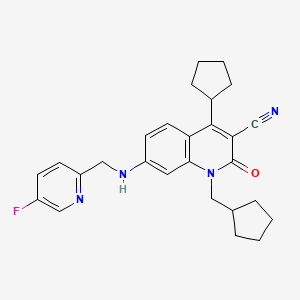

![4-(5,6-dimethoxypyridin-3-yl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one](/img/structure/B12378541.png)
